Cas no 41376-19-6 ([1,1'-Biphenyl]methanol(9CI))
[1,1'-Biphenyl]methanol(9CI) structure
Product Name:[1,1'-Biphenyl]methanol(9CI)
Numero CAS:41376-19-6
MF:C13H12O
MW:184.233783721924
CID:330817
PubChem ID:76229
Update Time:2025-04-19
[1,1'-Biphenyl]methanol(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]methanol(9CI)
- (2-phenylphenyl)methanol
- 5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
- 41376-19-6
- 2-Phenylbenzyl alcohol
- 2-Biphenylmethanol, 99%
- InChI=1/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
- JFD 03959
- (2-phenylphenyl)methan-1-ol
- Biphenylmethanol
- CHEMBL333825
- (1,1'-Biphenyl)methanol
- EN300-1862841
- MFCD00004620
- AS-58698
- o-Phenyl benzyl alcohol
- AMY38634
- 2-phenylbenzylalcohol
- ortho-phenylbenzyl alcohol
- J-017467
- biphenyl-2-ylmethanol
- [1,1'-Biphenyl]-2-ylmethanol
- NSC-97773
- 2-Biphenylmethanol
- 2-hydroxymethylbiphenyl
- SCHEMBL117091
- AKOS015856399
- VKTQADPEPIVMHK-UHFFFAOYSA-
- NS00049656
- Maybridge1_004234
- o-Phenylbenzyl alcohol
- {[1,1'-biphenyl]-2-yl}methanol
- SY282804
- NSC97773
- NSC 97773
- HMS553I12
- DAlc2-H_000049
- 1,1'-Biphenyl-2-methanol
- EINECS 220-892-7
- [1,1'-Biphenyl]-2-ylmethanol #
- Biphenyl-2-yl-methanol
- 2-(Hydroxymethyl)biphenyl
- CS-W017001
- FT-0613327
- DTXSID801031183
- [1,1-Biphenyl]-2-ylmethanol
- A819865
- Biphenyl-2-methanol
- 2928-43-0
- [1,1'-Biphenyl]-2-methanol
-
- Inchi: 1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
- Chiave InChI: VKTQADPEPIVMHK-UHFFFAOYSA-N
- Sorrisi: OCC1C=CC=CC=1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 184.08886
- Massa monoisotopica: 184.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.093
- Punto di ebollizione: 335.1°Cat760mmHg
- Punto di infiammabilità: 162.3°C
- PSA: 20.23
[1,1'-Biphenyl]methanol(9CI) Letteratura correlata
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
41376-19-6 ([1,1'-Biphenyl]methanol(9CI)) Prodotti correlati
- 76350-90-8(2-Methyl-3-biphenylmethanol)
- 198206-29-0((2'-Methyl-[1,1'-biphenyl]-4-yl)methanol)
- 3594-90-9(1,1'-Biphenyl-2,2’-diyldimethanol)
- 76350-85-1((2'-Methoxy-1,1'-biphenyl-3-yl)methanol)
- 2928-43-0(2-Biphenylmethanol)
- 7111-76-4(Methylbenzhydrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti